REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11]([C:13]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:14][CH3:15])[OH:12].C1(C)C=CC=CC=1>O>[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11]([C:13]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:14][CH3:15])[OH:12] |f:4.5|
|
Name
|
|
Quantity
|
702 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
537 g
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was separated off
|
Type
|
DISTILLATION
|
Details
|
After a reaction time of 11 hours, the toluene was distilled off under reduced pressure
|
Duration
|
11 h
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC(=O)O)(=O)O.C(O)C(CC)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |